molecular formula C27H31N3 B4848581 3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole

3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole

Cat. No. B4848581
M. Wt: 397.6 g/mol
InChI Key: SSEHMMVQOUIWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMCM, and it has been studied extensively due to its potential as a therapeutic agent. In

Mechanism of Action

DMCM acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to the receptor, DMCM enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects observed with DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity. This results in decreased anxiety, sedation, and anticonvulsant effects. Furthermore, DMCM has been shown to have analgesic properties, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

DMCM has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, making it a well-characterized compound. Furthermore, DMCM has a well-defined mechanism of action, which makes it a useful tool for studying the GABA-A receptor.
However, there are also limitations to using DMCM in lab experiments. It has been shown to have a narrow therapeutic window, meaning that small changes in dosage can result in significant changes in its effects. Furthermore, DMCM has been shown to have side effects, such as respiratory depression, which can limit its use in some experiments.

Future Directions

There are several future directions for research on DMCM. One area of interest is the development of DMCM analogs that have improved therapeutic properties, such as increased potency or a wider therapeutic window. Furthermore, there is interest in studying the effects of DMCM on other neurotransmitter systems, such as the glutamate system, which may provide new insights into its therapeutic potential. Finally, there is interest in studying the long-term effects of DMCM use, particularly in terms of its potential for tolerance and dependence.

Scientific Research Applications

DMCM has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Furthermore, DMCM has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3/c1-4-30-26-10-6-5-9-23(26)24-18-22(12-13-27(24)30)19-28-14-16-29(17-15-28)25-11-7-8-20(2)21(25)3/h5-13,18H,4,14-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEHMMVQOUIWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC(=C4C)C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.